![molecular formula C18H15Cl2N3O3S B2959598 3-(3-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole CAS No. 551931-00-1](/img/structure/B2959598.png)
3-(3-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that likely contains a 1,2,4-oxadiazole ring, which is a type of heterocyclic aromatic ring . It also contains chlorophenyl and pyrrolidinyl groups .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through reactions of dichlorobenzoyl chloride and arylamine compounds . Another method involved the synthesis of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives as potential anticonvulsant and analgesic agents .Scientific Research Applications
Antimicrobial and Cytotoxic Activities
Compounds related to 3-(3-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole have been synthesized and evaluated for their antimicrobial and cytotoxic activities. For instance, sulfone linked bis heterocycles, including pyrrolyl/pyrazolyl arylaminosulfonylmethyl 1,3,4-oxadiazoles, demonstrated comparable antibacterial activity to chloramphenicol against Pseudomonas aeruginosa and antifungal activity to ketoconazole against Penicillium chrysogenum. Notably, vinylsulfonyl oxadiazole showed significant cytotoxic activity on A549 lung carcinoma cells (Muralikrishna et al., 2012).
Anti-Cancer Properties
Another research direction focuses on the anti-cancer properties of 1,3,4-oxadiazolyl tetrahydropyridines. These compounds have attracted attention for their potential antimicrobial, antifungal, and especially anti-cancer activities. The synthesis of substituted 1,3,4-oxadiazoles and their derivatives, incorporating tetrahydropyridine moieties, has been explored to study their anti-cancer activities, with several analogs displaying moderate cytotoxicity against MCF-7 breast cancer cell lines (Redda & Gangapuram, 2007).
Antiviral Activity
The synthesis of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides led to the discovery of compounds with anti-tobacco mosaic virus activity. This illustrates the potential of 1,3,4-oxadiazole derivatives in developing antiviral agents (Chen et al., 2010).
Antibacterial Activity Against Plant Pathogens
Sulfone derivatives containing the 1,3,4-oxadiazole moiety have shown promising in vitro antibacterial bioactivities against tobacco bacterial wilt at 200 μg/mL. The structure-activity relationship suggests that these compounds could serve as potential bactericides for plants, offering an innovative approach to combat bacterial wilt (Xu et al., 2012).
Alzheimer’s Disease Treatment Potential
Research on N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide aimed at evaluating new drug candidates for Alzheimer’s disease highlighted the enzyme inhibition activity against acetylcholinesterase (AChE), suggesting a promising avenue for developing treatments for this neurodegenerative disorder (Rehman et al., 2018).
properties
IUPAC Name |
3-(3-chlorophenyl)-5-[1-(2-chlorophenyl)sulfonylpyrrolidin-2-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O3S/c19-13-6-3-5-12(11-13)17-21-18(26-22-17)15-8-4-10-23(15)27(24,25)16-9-2-1-7-14(16)20/h1-3,5-7,9,11,15H,4,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHVQJUKXYKRAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

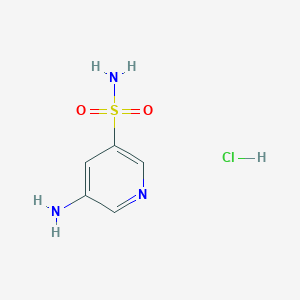
![N-(2,4-difluorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2959517.png)


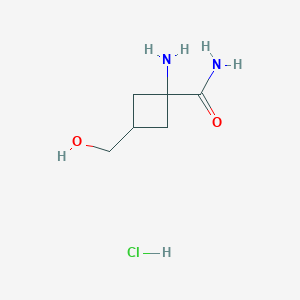
![Ethyl 2-[(2-{[(4-nitrophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2959526.png)
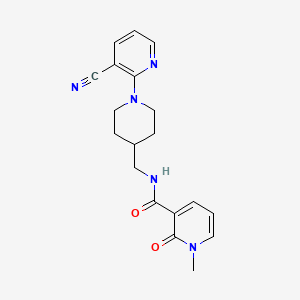

![1-methyl-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrole-2-carbohydrazide](/img/structure/B2959531.png)
![(E)-3-(dimethylamino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2959532.png)
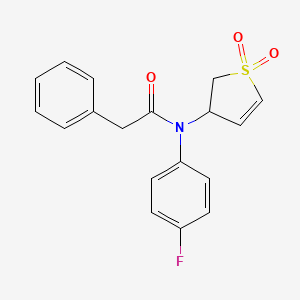
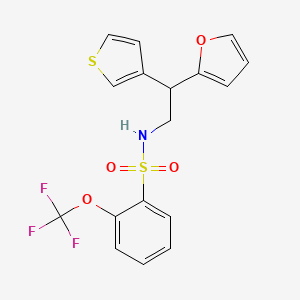

![7-Oxa-1-azaspiro[4.5]decane](/img/structure/B2959536.png)